ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Overview
Description
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a chemical compound with the CAS Number: 800401-64-3 . It has a molecular weight of 190.2 and its molecular formula is C10H10N2O2 . The compound is typically stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The InChI code for ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is 1S/C10H10N2O2/c1-2-14-10(13)9-5-7-6-11-4-3-8(7)12-9/h3-6,12H,2H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate has a number of physical and chemical properties. It has a molar refractivity of 52.18 and a topological polar surface area (TPSA) of 54.98 Ų . It is also predicted to have high gastrointestinal absorption and is BBB permeant .Scientific Research Applications
Application in Cancer Therapy
- Scientific Field : Oncology
- Summary of the Application : The compound is used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
- Methods of Application : The compound is used as a base to create a series of 1H-pyrrolo[2,3-b]pyridine derivatives. These derivatives are then tested for their inhibitory activity against FGFR1, 2, and 3 .
- Results or Outcomes : Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Application in Mitotic Kinase Inhibition
- Scientific Field : Cell Biology
- Summary of the Application : The compound is used in the design of inhibitors for the mitotic kinase Monopolar Spindle 1 (MPS1), which is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers .
- Methods of Application : The compound is used as a scaffold in the design of potent and selective MPS1 inhibitors. The design is guided by structure-based design and cellular characterization of MPS1 inhibition .
- Results or Outcomes : The research led to the discovery of CCT251455, a potent and selective MPS1 inhibitor. This inhibitor stabilizes an inactive conformation of MPS1 that is incompatible with ATP and substrate-peptide binding .
Application in Colchicine-Binding Site Inhibition
- Scientific Field : Pharmacology
- Summary of the Application : The compound is used in the design, synthesis, and bioevaluation of derivatives as colchicine-binding site inhibitors with potent anticancer activities .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the available resources .
Application in Diabetes Treatment
- Scientific Field : Endocrinology
- Summary of the Application : The compound is used in the design of drugs for the treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the available resources .
Application in Antibacterial, Antifungal, and Antiviral Activities
- Scientific Field : Microbiology
- Summary of the Application : Pyrrolo[1,2-a]pyrazine derivatives, which can be synthesized from the compound, exhibited more antibacterial, antifungal, and antiviral activities .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the available resources .
Application in Kinase Inhibition
- Scientific Field : Biochemistry
- Summary of the Application : 5H-pyrrolo[2,3-b]pyrazine derivatives, which can be synthesized from the compound, showed more activity on kinase inhibition .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the available resources .
Application in Drug Production
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : The compound is used in the production of various drugs .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the available resources .
Application in Bioactive Molecule Design
- Scientific Field : Medicinal Chemistry
- Summary of the Application : The compound is used in the design of bioactive molecules. Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings .
- Methods of Application : Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results or Outcomes : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
Application in FGFR Targeting
- Scientific Field : Oncology
- Summary of the Application : The compound is used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the available resources .
Safety And Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-7-6-11-4-3-8(7)12-9/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDUQHCPGUSRQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659997 | |
Record name | Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
CAS RN |
800401-64-3 | |
Record name | Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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